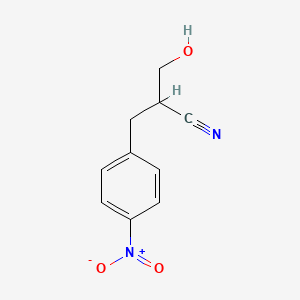
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(Carboxymethyl)-3-(4-nitrophenyl)propanenitrile
Reduction: 2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-chlorophenyl)propanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
2286-51-3 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C10H10N2O3/c11-6-9(7-13)5-8-1-3-10(4-2-8)12(14)15/h1-4,9,13H,5,7H2 |
InChIキー |
NPRLRVSSIDYRBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CO)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
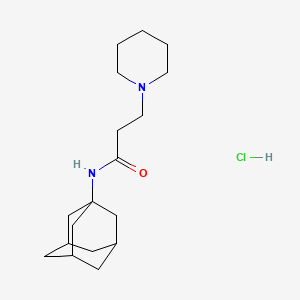
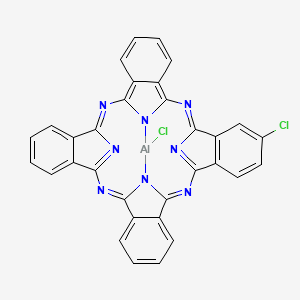
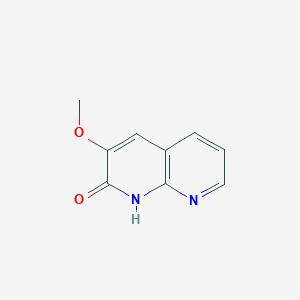


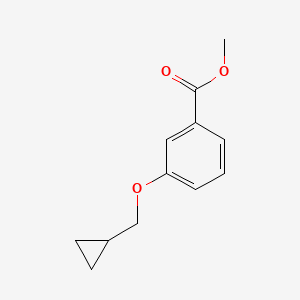
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
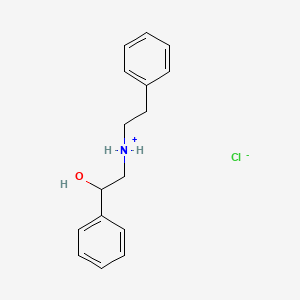

![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
